4-(Furan-2-YL)nicotinic acid is an organic compound characterized by a furan ring linked to a nicotinic acid moiety. Its chemical formula is CHNO, and it has a molecular weight of 189.17 g/mol. This compound is classified within the group of heterocyclic aromatic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, with significant research indicating its potential applications in fields such as medicinal chemistry, materials science, and organic synthesis. It has been identified in databases like PubChem and BenchChem, where it is cataloged under the CAS number 1261961-41-4 .
4-(Furan-2-YL)nicotinic acid falls under the category of heterocyclic compounds due to the presence of the furan ring, which is a five-membered aromatic ring containing oxygen. This classification is important as it influences the compound's reactivity and interaction with biological systems.
The synthesis of 4-(Furan-2-YL)nicotinic acid can be achieved through several methods, with one of the most notable being the Suzuki-Miyaura cross-coupling reaction. This method typically involves:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency of production. These systems allow for better control over reaction conditions, leading to improved yields and reduced by-products.
The molecular structure of 4-(Furan-2-YL)nicotinic acid consists of a furan ring attached to a pyridine derivative (nicotinic acid). The key features include:
The compound's molecular weight is 189.17 g/mol, and its structural formula can be represented as follows:
4-(Furan-2-YL)nicotinic acid can undergo various chemical reactions:
The major products from these reactions include:
The mechanism of action for 4-(Furan-2-YL)nicotinic acid involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes or receptors, which may lead to antimicrobial or anticancer effects. The structural components—the furan ring and nicotinic acid moiety—play critical roles in determining its binding affinity and specificity .
4-(Furan-2-YL)nicotinic acid is typically characterized by:
Key chemical properties include:
4-(Furan-2-YL)nicotinic acid has several scientific applications:
This compound's unique structure offers diverse possibilities for further research and application across multiple scientific domains.
Traditional synthetic routes for 4-(furan-2-yl)nicotinic acid leverage condensation reactions and transition metal-catalyzed cross-coupling. The Biginelli-type multicomponent reaction enables efficient scaffold assembly by condensing furan-2-carbaldehyde, β-keto esters, and thiourea derivatives under acidic conditions. This one-pot methodology yields dihydropyrimidine-furan hybrids with moderate efficiency (53–65% yield), though subsequent oxidation steps are required to aromatize the pyrimidine ring [1]. For direct arylation, Suzuki-Miyaura cross-coupling between halogenated nicotinic acids and furan boronic acids provides superior regioselectivity. Optimization studies reveal that Pd(PPh₃)₄ catalysis in toluene/water mixtures (3:1) at 80°C with K₂CO₃ base achieves 78–85% yield for the 4-substituted isomer, minimizing protodeboronation side products [3] [4].
Alternative pathways include hydrazide coupling strategies, where nicotinyl chloride hydrochloride reacts with furan-2-carbaldehyde hydrazones. This method facilitates the introduction of diverse substituents on both the nicotinic acid and furan components, enabling the generation of structurally diverse libraries for bioactivity screening. However, this route requires stringent anhydrous conditions due to the hydrolytic sensitivity of acid chloride intermediates [5].
Table 1: Comparative Analysis of Synthetic Routes for 4-(Furan-2-yl)nicotinic Acid Derivatives
Method | Key Reagents | Yield Range | Reaction Conditions | Advantages/Limitations |
---|---|---|---|---|
Biginelli Condensation | Furan-2-carbaldehyde, Thiourea | 53–65% | EtOH, FeCl₃, reflux, 6h | One-pot; moderate yields; requires oxidation |
Suzuki-Miyaura Coupling | 4-Bromonicotinic acid, Furan-2-boronic acid | 78–85% | Pd(PPh₃)₄, Toluene/H₂O, 80°C | High regioselectivity; sensitive to boronic acid purity |
Hydrazide Coupling | Nicotinyl chloride, Furan-2-carbaldehyde hydrazone | 70–82% | DCM, Triethylamine, 0°C to RT | High diversity potential; moisture-sensitive |
Artificial intelligence algorithms have revolutionized the de novo design of dual-targeting furan-nicotinic acid hybrids. The DualTransORGAN architecture employs generative adversarial networks (GANs) with transformer-based encoders to optimize structures for binding to multiple therapeutic targets. For bronchial asthma targets (ADORA2A and PDE4D), the model incorporates:
Compound | Structural Features | ADORA2A pIC₅₀ | PDE4D pIC₅₀ | Specificity Index |
---|---|---|---|---|
AI-5 | 4-Furan-2-yl-N-(piperazinyl)nicotinamide | 7.22 ± 0.15 | 6.94 ± 0.18 | 0.91 |
AI-9 | Methyl 4-(5-nitro-furan-2-yl)nicotinate | 6.78 ± 0.21 | 7.15 ± 0.13 | 0.87 |
AI-13 | 4-(Furan-2-yl)-N-(3-chlorobenzyl)nicotinamide | 7.41 ± 0.09 | 7.08 ± 0.11 | 0.93 |
Fragment-based drug design (FBDD) leverages privileged heterocyclic fragments to build optimized 4-(furan-2-yl)nicotinic acid derivatives. The DualFASMIFRA platform implements a genetic algorithm (GA) with these key operations:
For antioxidant applications, fragment libraries prioritize molecules with labile hydrogen atoms (e.g., thiourea-derived pyrimidines) and extended conjugation for radical stabilization. GA optimization of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates yielded compound 3c with exceptional DPPH scavenging (IC₅₀ = 0.6 mg/mL), attributed to the synergistic effect of the furan heterocycle and thiocarbonyl group [1]. The algorithm achieved a 45% improvement in reducing power compared to initial fragment populations after 20 generations, demonstrating efficient exploration of structure-activity landscapes.
Table 3: Bioactivity Optimization of Fragments in Genetic Algorithm Generations
Generation | Avg. DPPH Scavenging (IC₅₀ mg/mL) | Max. Reducing Power (A₇₅₀) | Key Fragment Additions |
---|---|---|---|
0 (Initial) | 1.98 ± 0.42 | 0.32 ± 0.08 | Base: 4-Phenyl-DHPM |
5 | 1.56 ± 0.31 | 0.41 ± 0.11 | Furan-2-yl, Methyl ester |
10 | 1.22 ± 0.28 | 0.53 ± 0.09 | Thiourea bridge, Ethyl substituent |
15 | 0.83 ± 0.19 | 0.67 ± 0.12 | 5-Nitro-furan, Carboxylic acid |
20 (Optimized) | 0.61 ± 0.15 | 0.82 ± 0.14 | 3-Hydroxy-furan, Trifluoromethyl group |
Sustainable functionalization of 4-(furan-2-yl)nicotinic acid exploits microwave-assisted and solvent-free methodologies. Key advancements include:
Esterification optimization demonstrates the critical role of solvent polarity: ethanol affords 76% yield of ethyl 4-(furan-2-yl)nicotinate via Steglich esterification, while non-polar solvents (toluene) yield <30% due to poor reagent solvation. Catalyst screening reveals EDC·HCl outperforms DCC in furan-containing systems (82% vs. 65% yield), attributed to superior compatibility with heterocyclic tertiary nitrogens [8].
Table 4: Solvent Impact on Green Esterification of 4-(Furan-2-yl)nicotinic Acid
Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | E-Factor |
---|---|---|---|---|---|
None (neat) | EDC·HCl | 90 | 1.5 | 85 | 0.8 |
2-MeTHF | DMT/NMM/TsO⁻ | 65 | 2 | 78 | 3.2 |
CPME | EDC·HCl | 70 | 3 | 72 | 4.1 |
Ethanol | H₂SO₄ | 80 | 8 | 76 | 5.8 |
Toluene | DCC | 110 | 12 | 28 | 18.7 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0